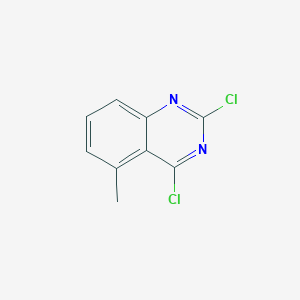

2,4-Dichloro-5-methylquinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-5-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c1-5-3-2-4-6-7(5)8(10)13-9(11)12-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRACICBEYHVBJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70507713 | |

| Record name | 2,4-Dichloro-5-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78052-20-7 | |

| Record name | 2,4-Dichloro-5-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,4-Dichloro-5-methylquinazoline chemical properties

This stepwise reactivity allows for the synthesis of a diverse array of 2,4-disubstituted quinazolines with different functional groups at each position, making it an invaluable tool in constructing molecular libraries for drug discovery. [5][7]A wide range of nucleophiles, including primary and secondary amines, anilines, and hydrazines, have been successfully employed in these reactions. [5][8][11]

Spectroscopic Characterization

While specific spectra for this compound are not readily available in the literature, its structure can be unequivocally confirmed using standard spectroscopic techniques. The expected data, based on analysis of closely related quinazoline derivatives, are summarized below. [1][10][11]

| Technique | Expected Observations |

|---|---|

| ¹H NMR | - Aromatic Region (δ 7.0-8.5 ppm): Three signals corresponding to the protons on the benzene ring (H6, H7, H8). The coupling patterns (doublets, triplets) will be indicative of their relative positions. - Aliphatic Region (δ 2.3-2.8 ppm): A singlet corresponding to the three protons of the C5-methyl group. |

| ¹³C NMR | - Aromatic/Heteroaromatic Region (δ 115-165 ppm): Signals for the nine distinct carbon atoms of the quinazoline core. Carbons attached to chlorine (C2, C4) and nitrogen will be significantly deshielded. - Aliphatic Region (δ 15-25 ppm): A single peak for the methyl carbon. |

| Mass Spec (EI) | - Molecular Ion (M⁺): A prominent peak at m/z 212. - Isotope Pattern: A characteristic pattern for two chlorine atoms (M⁺, M⁺+2, M⁺+4 peaks in an approximate 9:6:1 ratio). - Fragmentation: Expect sequential loss of Cl atoms (M-35) and potentially HCN from the pyrimidine ring. |

| FT-IR (cm⁻¹) | - ~3050-3100: Aromatic C-H stretch. - ~2950: Aliphatic C-H stretch (methyl). - ~1550-1620: C=N and C=C stretching of the heterocyclic core. - ~1000-1200: C-Cl stretching. |

Applications in Drug Discovery and Medicinal Chemistry

The 2,4-dichloroquinazoline scaffold is a high-value starting material for the synthesis of pharmacologically active compounds. The resulting 4-aminoquinazoline framework is recognized as a "privileged structure," as it can bind to a wide variety of biological targets. [8]

-

Kinase Inhibitors: Many FDA-approved tyrosine kinase inhibitors (TKIs) for cancer therapy, such as Gefitinib and Erlotinib, feature the 4-anilinoquinazoline core, which is synthesized directly via SNAr reaction on a 2,4-dichloroquinazoline precursor. The 5-methyl group could be used to probe specific steric pockets within an enzyme's active site.

-

Antitumor Agents: Beyond kinase inhibition, quinazoline derivatives have demonstrated broad antitumor activity through various mechanisms, including cell cycle arrest and apoptosis induction. [12][13]* Other Therapeutic Areas: The quinazoline scaffold is present in drugs with diverse activities, including antiviral, anti-inflammatory, antibiotic, and antiparasitic properties. [8][14]The ability to readily modify the 2 and 4 positions of this compound allows for the rapid generation of analogs to optimize potency and selectivity against these targets.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for the 5-methyl derivative is not widely available, the handling precautions should be based on those for the parent compound, 2,4-dichloroquinazoline, and other chlorinated heterocyclic compounds. [15][16][17]

-

Hazard Identification:

-

Harmful if swallowed. [18][19] * Causes skin and serious eye irritation. [18][19] * May cause respiratory irritation. [18][19]* Personal Protective Equipment (PPE):

-

Wear protective gloves, chemical safety goggles, and a lab coat. [15][17] * Handle only in a well-ventilated area or a chemical fume hood. [15][16]* Handling and Storage:

-

Avoid generating dust. [16] * Keep container tightly closed and store in a cool, dry, and locked-up area. [15][17] * Incompatible with strong oxidizing agents and strong bases. [15]* First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention. [15][17] * Skin: Remove contaminated clothing and wash skin with soap and water. [15][17] * Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention. [15][17] * Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. [15]

-

Conclusion

This compound is a pivotal building block for chemical synthesis and drug development. Its value is derived from the predictable and highly regioselective nature of its nucleophilic substitution reactions, which allows for controlled, stepwise functionalization at the C4 and C2 positions. Understanding the electronic principles that govern this reactivity empowers researchers to design efficient synthetic routes to complex molecules. This guide provides the foundational knowledge required for the safe and effective utilization of this versatile chemical intermediate in advanced research applications.

References

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Institutes of Health (NIH). [Link]

-

Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]

-

Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines. PubMed Central. [Link]

-

Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. National Institutes of Health (NIH). [Link]

-

Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry. [Link]

-

Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. SciSpace. [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]

-

Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. ResearchGate. [Link]

-

Scheme 11 Synthesis of 2,4-dichloroquinazoline. ResearchGate. [Link]

- Preparation of 2,4-dichloroquinazoline.

- Synthetic method of 2,4-dichloroquinazoline derivative.

-

An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. [Link]

-

Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. National Institutes of Health (NIH). [Link]

-

Reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline, 2,4-dichloropyrimidine, and its 5-methyl derivative. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

-

NUCLEOPHILIC SUBSTITUTION of 2,4-DICHLOROQUINOLINE-3-CARBONITILE WITH DIFFERENT NUCLEOPHILES. SYNTHESIS of SEVERAL NEW QUINOLINE-3-CARBONITRILE DERIVATIVES (1997). SciSpace. [Link]

-

2,4-Dichloroquinazoline. PubChem. [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

-

2,4-Dichloro-5-methoxyquinazoline. PubChem. [Link]

-

Synthesis of quinazolines. Organic Chemistry Portal. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a. National Institutes of Health (NIH). [Link]

-

This compound. Next Peptide. [Link]

-

Quinazolinones, the Winning Horse in Drug Discovery. PubMed Central. [Link]

-

Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI. [Link]

-

Mass spectrometry-based metabolomics approach and in vitro assays revealed promising role of 2,3-dihydroquinazolin-4(1H)-one derivatives against colorectal cancer cell lines. PubMed. [Link]

-

Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. PubMed. [Link]

-

Systematic Screening of Chemical Constituents in the Traditional Chinese Medicine Arnebiae Radix by UHPLC-Q-Exactive Orbitrap Mass Spectrometry. National Institutes of Health (NIH). [Link]

Sources

- 1. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. scispace.com [scispace.com]

- 3. 78052-20-7 | this compound | Next Peptide [nextpeptide.com]

- 4. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]

- 5. Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tcichemicals.com [tcichemicals.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. chemicalbook.com [chemicalbook.com]

- 18. 2,4-Dichloro-5-methoxyquinazoline | C9H6Cl2N2O | CID 12320019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 607-68-1|2,4-Dichloroquinazoline|BLD Pharm [bldpharm.com]

Synthesis of 2,4-Dichloro-5-methylquinazoline: An In-depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed procedural insights into the synthesis of 2,4-dichloro-5-methylquinazoline, a crucial building block in medicinal chemistry. The synthesis originates from the readily available precursor, 2-amino-6-methylbenzoic acid. This document delineates a robust two-step synthetic pathway, commencing with the cyclization to form the key intermediate, 5-methylquinazoline-2,4(1H,3H)-dione, followed by a thorough chlorination process. Emphasis is placed on the mechanistic underpinnings of each transformation, providing a rationale for the selection of reagents and reaction conditions. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a deep, practical understanding of this synthetic route.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide spectrum of therapeutic applications.[1] Derivatives of quinazoline have demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. The dichloro-substituted quinazolines, in particular, serve as versatile intermediates, allowing for regioselective nucleophilic substitution at the 2- and 4-positions. This enables the synthesis of diverse libraries of compounds for drug discovery programs. This compound, with its additional methyl group, offers a unique structural motif for probing the steric and electronic requirements of biological targets.

This guide focuses on a reliable and scalable synthetic route to this compound, starting from 2-amino-6-methylbenzoic acid. The causality behind each experimental choice will be explored to provide a thorough understanding of the synthesis.

Overall Synthetic Strategy

The synthesis of this compound is efficiently achieved through a two-step process. The initial step involves the construction of the quinazoline-2,4-dione ring system, followed by a chlorination step to yield the final product.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 5-Methylquinazoline-2,4(1H,3H)-dione

The foundational step in this synthesis is the construction of the heterocyclic core. This is achieved through the reaction of 2-amino-6-methylbenzoic acid with a suitable source of a carbonyl and a nitrogen atom, typically urea or an alkali metal cyanate.

3.1.1. Rationale for Reagent Selection

-

2-Amino-6-methylbenzoic Acid: This starting material is chosen to introduce the desired methyl group at the 5-position of the final quinazoline ring. The ortho-amino and carboxylic acid functionalities are perfectly positioned for the cyclization reaction.

-

Urea (H₂NCONH₂): Urea serves as an inexpensive and readily available source of the two nitrogen atoms and one carbonyl group required to complete the quinazoline-2,4-dione ring. Upon heating, urea decomposes to isocyanic acid (HNCO) and ammonia. The isocyanic acid is the key reactive species in this transformation.

-

Potassium Cyanate (KOCN): As an alternative to urea, potassium cyanate provides a direct source of the cyanate ion (OCN⁻), which in the presence of an acid, generates isocyanic acid in situ. This can sometimes offer a more controlled reaction.

3.1.2. Reaction Mechanism

The formation of the quinazoline-2,4-dione ring from an anthranilic acid and urea (or a cyanate) proceeds through a nucleophilic addition-cyclization-dehydration sequence.

-

Formation of Isocyanic Acid: When urea is heated, it undergoes thermal decomposition to produce isocyanic acid and ammonia.

-

Nucleophilic Attack: The amino group of 2-amino-6-methylbenzoic acid acts as a nucleophile and attacks the electrophilic carbon of isocyanic acid. This forms an N-acylurea intermediate.

-

Intramolecular Cyclization: The newly formed urea nitrogen then undergoes an intramolecular nucleophilic attack on the carboxylic acid carbonyl carbon.

-

Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable, aromatic 5-methylquinazoline-2,4(1H,3H)-dione.

3.1.3. Detailed Experimental Protocol

| Reagent/Parameter | Quantity | Molar Equivalents |

| 2-Amino-6-methylbenzoic Acid | 15.1 g (0.1 mol) | 1.0 |

| Urea | 30.0 g (0.5 mol) | 5.0 |

| Reaction Temperature | 180-190 °C | - |

| Reaction Time | 4-6 hours | - |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, combine 2-amino-6-methylbenzoic acid and urea.

-

Heat the reaction mixture with stirring in a sand bath or heating mantle to 180-190 °C. The mixture will melt and evolve ammonia gas.

-

Maintain the temperature and continue stirring for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The reaction mass will solidify.

-

Add 100 mL of 1 M sodium hydroxide solution to the flask and heat the mixture to dissolve the product.

-

Filter the hot solution to remove any insoluble impurities.

-

Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

-

A white precipitate of 5-methylquinazoline-2,4(1H,3H)-dione will form.

-

Collect the precipitate by vacuum filtration, wash with cold water until the washings are neutral, and then with a small amount of cold ethanol.

-

Dry the product in a vacuum oven at 80 °C.

Expected Yield: 80-90%

Step 2: Chlorination of 5-Methylquinazoline-2,4(1H,3H)-dione

The conversion of the dione to the dichloro derivative is a critical step that activates the quinazoline ring for subsequent nucleophilic substitutions. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a catalyst or an additional chlorinating agent like phosphorus pentachloride (PCl₅).

3.2.1. Rationale for Reagent Selection

-

Phosphorus Oxychloride (POCl₃): This is a powerful and widely used reagent for the conversion of amides and ketones to chlorides. It acts as both a chlorinating agent and a dehydrating agent.

-

Phosphorus Pentachloride (PCl₅): PCl₅ is often used in conjunction with POCl₃ to enhance the chlorinating power of the reagent mixture. It can help to drive the reaction to completion, especially with less reactive substrates.[2]

-

N,N-Dimethylaniline (optional): A tertiary amine such as N,N-dimethylaniline can be used as a catalyst. It acts as a base to facilitate the initial phosphorylation step and can also serve as a solvent.

3.2.2. Reaction Mechanism

The chlorination of quinazoline-2,4-dione with POCl₃ is a complex process that proceeds through phosphorylation intermediates. A detailed study by K. G. Stuart et al. has elucidated the key steps.[3]

-

Phosphorylation: The reaction is initiated by the phosphorylation of the oxygen or nitrogen atoms of the quinazoline-2,4-dione by POCl₃. This is often facilitated by a base. The tautomeric nature of the dione allows for both O- and N-phosphorylation.

-

Chloride Attack: The chloride ions present in the reaction mixture (from POCl₃ or PCl₅) then act as nucleophiles, attacking the phosphorylated intermediates.

-

Product Formation: The nucleophilic attack leads to the displacement of the phosphate group and the formation of the chloroquinazoline. The formation of the dichloro product arises from the reaction at both the 2- and 4-positions.

3.2.3. Detailed Experimental Protocol

| Reagent/Parameter | Quantity | Molar Equivalents |

| 5-Methylquinazoline-2,4(1H,3H)-dione | 17.6 g (0.1 mol) | 1.0 |

| Phosphorus Oxychloride (POCl₃) | 90 mL (1.0 mol) | 10.0 |

| Phosphorus Pentachloride (PCl₅) | 22.9 g (0.11 mol) | 1.1 |

| Reaction Temperature | 110-120 °C (Reflux) | - |

| Reaction Time | 4-6 hours | - |

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ and PCl₅ are corrosive and react violently with water. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride guard tube, and a thermometer, place 5-methylquinazoline-2,4(1H,3H)-dione.

-

Carefully add phosphorus oxychloride to the flask, followed by the portion-wise addition of phosphorus pentachloride.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) with stirring.

-

Maintain the reflux for 4-6 hours. The reaction mixture should become a clear solution. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice (approximately 500 g) in a large beaker with vigorous stirring. This is a highly exothermic reaction and should be done with extreme caution.

-

A precipitate of this compound will form.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide solution until the pH is approximately 7-8.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

Expected Yield: 70-85%

Safety Considerations

-

Phosphorus Oxychloride (POCl₃): POCl₃ is a highly corrosive and toxic substance. It reacts violently with water, releasing toxic and corrosive fumes of hydrogen chloride and phosphoric acid.[4][5][6] It should be handled with extreme care in a fume hood, and appropriate personal protective equipment, including acid-resistant gloves, safety goggles, and a lab coat, must be worn.[4] An emergency shower and eyewash station should be readily accessible.[4]

-

Phosphorus Pentachloride (PCl₅): PCl₅ is also a corrosive and moisture-sensitive solid.[7] It reacts with water to produce hydrogen chloride and phosphoric acid. Inhalation of dust can cause severe respiratory irritation.[7] It should be handled in a fume hood with appropriate PPE.[7]

-

Work-up: The quenching of the reaction mixture with ice water is highly exothermic and must be performed slowly and with vigorous stirring in a large, open container to dissipate the heat and safely vent the evolved HCl gas.

Conclusion

The synthesis of this compound from 2-amino-6-methylbenzoic acid is a reliable and efficient two-step process that provides a valuable intermediate for drug discovery and development. By understanding the underlying reaction mechanisms and adhering to the detailed experimental protocols and safety precautions outlined in this guide, researchers can confidently and safely produce this important building block. The versatility of the dichloroquinazoline scaffold allows for extensive chemical modification, paving the way for the discovery of novel therapeutic agents.

References

-

Coherent Market Insights. (2025). Health Safety and Environmental Considerations of Phosphorus Pentachloride. [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Oxychloride. [Link]

-

ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]

- Google Patents. (2012).

-

Stuart, K. G., et al. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. [Link]

-

Semantic Scholar. (2011). POCl3 chlorination of 4-quinazolones. [Link]

-

PubChem. (n.d.). 2,4-Dichloro-5-methoxyquinazoline. [Link]

-

ResearchGate. (2021). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?. [Link]

-

PubChemLite. (n.d.). 2,4-dichloro-5-methoxyquinazoline (C9H6Cl2N2O). [Link]

-

National Center for Biotechnology Information. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. [Link]

-

MDPI. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. [Link]

-

ResearchGate. (2021). POCl3 Chlorination of 4-Quinazolones. [Link]

-

National Center for Biotechnology Information. (2023). Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. Scientific Reports, 13(1), 18721. [Link]

-

National Center for Biotechnology Information. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 97. [Link]

- Google Patents. (2023).

-

MDPI. (2022). Novel 5-aryl-[4][6][7]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. [Link]

-

Dergipark. (2019). Novel Three-Step Synthesis of Imidazo[1,2-c]quinazoline- 5(6H)-thione Derivatives. [Link]

-

PubChem. (n.d.). 2,4-Diamino-quinazoline-6-sulfonic acid (3,4-dichloro-benzyl)-methyl-amide. [Link]

- Google Patents. (2009).

Sources

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nj.gov [nj.gov]

- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. fishersci.com [fishersci.com]

- 7. coherentmarketinsights.com [coherentmarketinsights.com]

Spectroscopic Characterization of 2,4-Dichloro-5-methylquinazoline: A Technical Guide

Introduction to 2,4-Dichloro-5-methylquinazoline

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties have led to their investigation in various therapeutic areas. The subject of this guide, this compound, is a halogenated derivative whose spectroscopic profile provides a wealth of information for its unambiguous identification and structural elucidation. The presence of chloro- and methyl-substituents on the quinazoline scaffold introduces distinct features in its NMR, IR, and mass spectra, which will be explored in detail in the following sections.

Molecular Structure and Spectroscopic Implications

The chemical structure of this compound is presented below. The numbering of the atoms is crucial for the assignment of spectroscopic signals, particularly in NMR.

Caption: Chemical structure of this compound.

The key structural features that will dictate the spectroscopic output are:

-

The quinazoline ring system , a bicyclic aromatic structure containing two nitrogen atoms.

-

Two chloro substituents at positions 2 and 4, which are electron-withdrawing and will influence the chemical shifts of nearby protons and carbons.

-

A methyl group at position 5, which is electron-donating and will have its own characteristic signals.

-

Three aromatic protons at positions 6, 7, and 8, whose coupling patterns will be indicative of their relative positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group. The predicted chemical shifts (in ppm, relative to TMS) are based on the analysis of substituent effects on the quinazoline ring.

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-6 | ~7.6 | Doublet of doublets (dd) | J ≈ 8, 1 | Ortho-coupled to H-7 and meta-coupled to H-8. |

| H-7 | ~7.4 | Triplet (t) or dd | J ≈ 8 | Ortho-coupled to H-6 and H-8. |

| H-8 | ~7.8 | Doublet of doublets (dd) | J ≈ 8, 1 | Ortho-coupled to H-7 and meta-coupled to H-6. Deshielded by proximity to N1. |

| 5-CH₃ | ~2.5 | Singlet (s) | N/A | Aromatic methyl group, no adjacent protons to couple with. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The predicted chemical shifts are influenced by the electronegativity of the substituents and the aromaticity of the ring system.

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C-2 | ~155 | Attached to two electronegative atoms (N and Cl). |

| C-4 | ~160 | Attached to two electronegative atoms (N and Cl). |

| C-4a | ~125 | Aromatic quaternary carbon. |

| C-5 | ~140 | Aromatic carbon attached to the methyl group. |

| C-6 | ~128 | Aromatic CH. |

| C-7 | ~126 | Aromatic CH. |

| C-8 | ~130 | Aromatic CH, deshielded by proximity to N1. |

| C-8a | ~150 | Aromatic quaternary carbon adjacent to N1. |

| 5-CH₃ | ~20 | Aliphatic carbon of the methyl group. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency.

-

Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium to Weak |

| 2980-2850 | Aliphatic C-H stretch (from CH₃) | Medium to Weak |

| 1620-1580 | C=N stretching | Medium to Strong |

| 1550-1450 | Aromatic C=C stretching | Medium to Strong |

| 850-750 | C-Cl stretching | Strong |

| 900-675 | Aromatic C-H out-of-plane bending | Strong |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal or the KBr pellet press.

-

Sample Spectrum: Place the solid sample on the ATR crystal or in the KBr pellet holder and record the IR spectrum.

-

Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular formula of this compound is C₉H₆Cl₂N₂. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak. The most abundant isotopes of chlorine are ³⁵Cl and ³⁷Cl. Therefore, the molecular ion will appear as a cluster of peaks at m/z values corresponding to the different combinations of these isotopes:

-

[M]⁺ (with two ³⁵Cl): m/z ≈ 212

-

[M+2]⁺ (with one ³⁵Cl and one ³⁷Cl): m/z ≈ 214

-

[M+4]⁺ (with two ³⁷Cl): m/z ≈ 216 The expected intensity ratio of these peaks will be approximately 9:6:1.

-

-

Fragmentation Pathway: A plausible fragmentation pathway would involve the loss of a chlorine atom, followed by the loss of HCN or other small neutral molecules.

Caption: Predicted fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum.

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of this compound relies on the synergistic interpretation of data from all these spectroscopic techniques.

Caption: Workflow for structure elucidation using integrated spectroscopic data.

Conclusion

This technical guide has provided a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. By understanding the expected spectroscopic features, researchers can more efficiently and accurately characterize this compound and its analogues. The protocols outlined herein represent standard methodologies for acquiring high-quality spectroscopic data, which is fundamental to the advancement of chemical and pharmaceutical research.

References

For general principles and data compilations of spectroscopic techniques, the following authoritative sources are recommended:

- Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. This textbook provides a comprehensive introduction to NMR, IR, and mass spectrometry.

-

NIST Chemistry WebBook . The National Institute of Standards and Technology provides a vast collection of chemical and physical data, including IR and mass spectra for many compounds. URL: [Link]

-

Spectral Database for Organic Compounds (SDBS) . A free online database containing a large collection of NMR, IR, and mass spectra of organic compounds. URL: [Link]

-

PubChem . A public database of chemical substances and their properties, which often includes links to experimental and predicted spectra. URL: [Link]

A Technical Guide to the Solubility of 2,4-Dichloro-5-methylquinazoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of 2,4-dichloro-5-methylquinazoline (CAS No. 78052-20-7), a key heterocyclic intermediate in medicinal chemistry and materials science. In the absence of publicly available empirical solubility data, this document provides a comprehensive framework for researchers to understand, predict, and experimentally determine its solubility in common organic solvents. By analyzing the compound's physicochemical properties and drawing inferences from the synthesis and purification of structurally related analogs, this guide offers a predictive solubility profile. Furthermore, it presents a detailed, self-validating experimental protocol for the quantitative determination of solubility, empowering researchers to generate precise data tailored to their specific applications. This guide is intended to serve as a foundational resource, enabling informed solvent selection for synthesis, purification, and formulation development.

Introduction: The Significance of Quinazolines and Their Solubility

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds and approved pharmaceuticals.[1][2] Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] this compound is a vital intermediate, with its two reactive chlorine atoms providing handles for sequential nucleophilic substitution, enabling the synthesis of diverse compound libraries.[5]

Understanding the solubility of this intermediate is paramount for its practical application. Solubility dictates the choice of solvents for chemical reactions, influences the efficiency of purification techniques like recrystallization and chromatography, and is a critical parameter in the early stages of drug formulation. A poorly chosen solvent can lead to low reaction yields, difficult purifications, and inaccurate results in biological screening. This guide provides the necessary theoretical and practical framework to navigate these challenges effectively.

Physicochemical Properties of this compound and Analogs

To predict the solubility behavior of this compound, we must first understand its fundamental physicochemical properties. While specific experimental data for the target compound is limited, we can analyze its structure and compare it to its well-characterized parent analog, 2,4-dichloroquinazoline.

| Property | This compound | 2,4-Dichloroquinazoline (Analog) | Data Source |

| CAS Number | 78052-20-7 | 607-68-1 | [6][7] |

| Molecular Formula | C₉H₆Cl₂N₂ | C₈H₄Cl₂N₂ | [4][7] |

| Molecular Weight | 213.06 g/mol | 199.04 g/mol | [4][7] |

| Appearance | Predicted: White to yellow crystalline powder | White crystalline powder | [8] |

| Melting Point | Not available | ~115 - 121 °C | [9] |

| Predicted logP * | ~3.5 - 4.0 | 3.6 | [7] |

Predicted logP (octanol-water partition coefficient) is a measure of a compound's lipophilicity (oil-loving nature). A higher logP value generally correlates with better solubility in non-polar organic solvents and lower solubility in polar solvents like water. The prediction for the target compound is an estimation based on the value for the parent compound and the addition of a methyl group.

The addition of a methyl group to the quinazoline core slightly increases the molecular weight and is expected to increase its lipophilicity (logP). This suggests that this compound will exhibit a solubility profile favoring less polar organic solvents.

Predicted Solubility Profile: An Evidence-Based Approach

While direct quantitative data is unavailable, we can construct a robust qualitative and semi-quantitative solubility profile by examining solvents used in the synthesis and purification of 2,4-dichloroquinazoline and its derivatives. The choice of a solvent for a specific synthetic step provides strong clues about the compound's solubility under those conditions.

| Solvent | Solvent Type | Predicted Solubility | Rationale & Evidence |

| Dichloromethane (DCM) | Chlorinated | High | Frequently used as an extraction solvent for 2,4-dichloroquinazoline after synthesis, indicating good solubility at room temperature.[2] |

| Chloroform | Chlorinated | High | Used to dissolve crude 2,4-dichloroquinazoline during workup procedures, suggesting high solubility.[10] |

| Toluene | Aromatic Hydrocarbon | Moderate to High | Employed as a solvent for purification via silica gel column chromatography and in some syntheses, indicating good solubility.[11] |

| Ethyl Acetate (EtOAc) | Ester | Moderate | A common solvent for extraction and chromatography of quinazoline derivatives. Its moderate polarity makes it effective for dissolving such compounds.[12] |

| Ethanol (EtOH) | Polar Protic | Low to Moderate | Often used as a recrystallization solvent for quinazolinone derivatives.[1][3] This implies moderate solubility in hot ethanol but poor solubility at room temperature, which is ideal for crystallization. |

| Hexanes / Heptane | Non-polar Hydrocarbon | Low | Typically used as an anti-solvent or the non-polar component in chromatography solvent systems (e.g., Ethyl Acetate/Hexane), indicating low solubility.[4] |

| Water | Polar Protic | Insoluble | The high predicted logP and organic nature of the compound suggest negligible solubility in water. Synthetic procedures often involve precipitating the product from an aqueous solution.[2][10] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful, highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. It is a good first choice for preparing stock solutions for biological screening.[12] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a high-boiling polar aprotic solvent capable of dissolving many organic intermediates. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, actionable data, researchers must determine solubility experimentally. The isothermal shake-flask method is a reliable and widely accepted technique. This protocol provides a self-validating system for generating accurate solubility data.

Principle

An excess amount of the solid solute (this compound) is equilibrated with a specific solvent at a constant temperature for a sufficient period to ensure saturation. The saturated solution is then separated from the excess solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (solute)

-

High-purity organic solvents

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The amount should be visibly in excess of what is expected to dissolve.

-

Solvent Addition: Accurately add a known volume or mass of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in the temperature-controlled shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a minimum of 24 hours. A longer period (48-72 hours) is recommended to ensure equilibrium is reached, especially for poorly soluble compounds.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove all undissolved solids. This step is critical to prevent solid particles from artificially inflating the concentration measurement.

-

Dilution: Accurately dilute the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample by a validated HPLC method. Determine the concentration by comparing the peak area to a pre-established calibration curve of known concentrations of this compound.

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Experimental Workflow Diagram

Caption: Isothermal shake-flask method workflow.

Conclusion

While direct, published solubility data for this compound remains elusive, a scientifically rigorous understanding of its likely behavior can be achieved. Based on its structural similarity to 2,4-dichloroquinazoline and the solvents employed in related syntheses, it is predicted to be highly soluble in chlorinated solvents like dichloromethane, moderately soluble in ethyl acetate and toluene, and poorly soluble in ethanol and non-polar hydrocarbons. For applications requiring precise solubility values, the detailed isothermal shake-flask protocol provided in this guide offers a reliable path to generating high-quality, quantitative data. This combined predictive and experimental approach provides researchers with the essential tools needed for efficient and effective use of this important chemical intermediate.

References

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI. Retrieved from [Link]

-

Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. (n.d.). IJIRT. Retrieved from [Link]

- CN101475537A - Preparation of 2,4-dichloroquinazoline. (n.d.). Google Patents.

-

[Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. (2022). PubMed. Retrieved from [Link]

-

Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

-

Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

-

Quinazolinones, the Winning Horse in Drug Discovery. (2023). PMC - PubMed Central. Retrieved from [Link]

- CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative. (n.d.). Google Patents.

-

2,4-Dichloroquinazoline, CAS No. 607-68-1. (n.d.). iChemical. Retrieved from [Link]

-

2,4-Dichloroquinazoline. (n.d.). PubChem. Retrieved from [Link]

-

This compound - CAS:78052-20-7. (n.d.). AobChem. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]

- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chromatography [chem.rochester.edu]

- 5. CAS 607-68-1: 2,4-Dichloroquinazoline | CymitQuimica [cymitquimica.com]

- 6. Quinazoline synthesis [organic-chemistry.org]

- 7. 2,4-Dichloroquinazoline | C8H4Cl2N2 | CID 252886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,4-Dichloroquinazoline, CAS No. 607-68-1 - iChemical [ichemical.com]

- 9. CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google Patents [patents.google.com]

- 10. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Differential Reactivity of C2 and C4 Chlorine Atoms in Dichloropyrimidines for Pharmaceutical Development

Introduction: The Privileged Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a foundational motif in a multitude of biologically active molecules, including nucleic acids and a wide array of approved pharmaceutical agents.[1][2] Its prevalence in drug discovery is a testament to its versatile chemical handles and its ability to engage in critical interactions with biological targets.[3][4] Among the various substituted pyrimidines, 2,4-dichloropyrimidine stands out as a pivotal intermediate, offering two reactive sites for the strategic construction of complex molecular architectures.[4][5] This guide provides an in-depth exploration of the nuanced reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring, offering insights for researchers, scientists, and drug development professionals to harness this differential reactivity for the efficient synthesis of novel therapeutics.

The Electronic Landscape of Dichloropyrimidines: Unraveling the Basis of C4 Selectivity

In the majority of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, the C4 position of 2,4-dichloropyrimidine exhibits greater reactivity than the C2 position.[6][7][8] This preferential reactivity is not arbitrary but is deeply rooted in the electronic structure of the pyrimidine ring.

From a frontier molecular orbital (FMO) perspective, the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 and C6 positions compared to the C2 position.[9][10][11] This indicates that these positions are more electrophilic and thus more susceptible to nucleophilic attack. The stability of the reaction intermediate, often referred to as a Meisenheimer complex in SNAr reactions, is a critical determinant of the reaction pathway.[12][13][14] Attack at the C4 position allows for the negative charge of the intermediate to be delocalized over both nitrogen atoms and the substituent, leading to a more stabilized intermediate compared to an attack at the C2 position.[12]

Controlling Regioselectivity: A Medicinal Chemist's Toolkit

While the inherent electronic preference of 2,4-dichloropyrimidine favors C4 substitution, a skilled medicinal chemist can manipulate various factors to achieve the desired regioselectivity. This control is paramount in the synthesis of complex drug molecules where precise substitution patterns are essential for biological activity.[15]

The Influence of Substituents

The electronic nature of substituents on the pyrimidine ring can dramatically alter the reactivity landscape. Electron-withdrawing groups (EWGs) at the C5 position further enhance the electrophilicity of the C4 position, reinforcing the inherent preference for C4 substitution.[16] Conversely, the introduction of electron-donating groups (EDGs) at the C6 position can reverse this selectivity, favoring substitution at the C2 position.[10][11][17] This reversal is attributed to the EDG increasing the electron density at the adjacent C2 position, making it more susceptible to nucleophilic attack.

| Substituent Position | Substituent Type | Effect on Regioselectivity |

| C5 | Electron-Withdrawing Group (EWG) | Enhances C4 selectivity |

| C6 | Electron-Donating Group (EDG) | Promotes C2 selectivity |

| Table 1: Influence of Ring Substituents on Regioselectivity. |

Reaction Conditions: The Key to Unlocking Selectivity

The choice of reaction conditions, including the nucleophile, solvent, base, and temperature, provides a powerful means to steer the reaction towards the desired isomer.[6][17]

-

Nucleophile: The nature of the nucleophile plays a significant role. For instance, tertiary amines have been shown to exhibit excellent C2 selectivity in the SNAr amination of 5-substituted-2,4-dichloropyrimidines.[16]

-

Solvent and Base: The solvent and base system can profoundly impact the outcome. For example, using n-butanol with diisopropylethylamine (DIPEA) has been reported to yield a single product with substitution at the C4 position, simplifying purification.[6]

-

Temperature: Reaction temperature can also be a critical parameter to control, with lower temperatures often favoring the kinetically preferred product.

Palladium-Catalyzed Cross-Coupling: A Paradigm Shift in Selectivity

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are indispensable tools in modern organic synthesis.[5] In the context of 2,4-dichloropyrimidines, these reactions also generally exhibit a preference for the C4 position.[6][8] However, recent advancements have demonstrated that the choice of ligand on the palladium catalyst can invert this selectivity. The use of bulky N-heterocyclic carbene (NHC) ligands has been shown to uniquely effect C2-selective cross-coupling of 2,4-dichloropyrimidine with thiols.[7][18] This catalyst-controlled selectivity opens up new avenues for the synthesis of previously challenging 2-substituted pyrimidines.

Experimental Protocols: A Practical Guide

The following protocols are illustrative examples of how to achieve selective substitution on 2,4-dichloropyrimidines.

Protocol 1: Selective C4-Amination via SNAr

This protocol describes a general procedure for the selective substitution of the C4-chloro atom with an amine nucleophile.

-

Reaction Setup: To a solution of 2,4-dichloropyrimidine (1.0 eq) in n-butanol (0.2 M) is added the desired amine (1.1 eq) and diisopropylethylamine (DIPEA) (1.5 eq).

-

Reaction Execution: The reaction mixture is stirred at 80 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the C4-aminated pyrimidine.[6]

Protocol 2: Ligand-Controlled C2-Thiolation via Palladium-Catalyzed Cross-Coupling

This protocol exemplifies the use of a specific palladium catalyst to achieve C2 selectivity.

-

Catalyst Preparation: In a glovebox, a vial is charged with a palladium precatalyst supported by a bulky N-heterocyclic carbene ligand (e.g., [Pd(IPr)(cin)Cl], 2 mol %), 2,4-dichloropyrimidine (1.0 eq), and the desired thiol (1.2 eq).

-

Reaction Execution: The vial is sealed and brought out of the glovebox. A suitable solvent (e.g., toluene, 0.1 M) and a base (e.g., K3PO4, 2.0 eq) are added. The mixture is stirred at 100 °C until the starting material is consumed as monitored by GC-MS.

-

Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by flash column chromatography to yield the C2-thiolated pyrimidine.[18]

Conclusion: Strategic Application in Drug Discovery

The differential reactivity of the C2 and C4 chlorine atoms in dichloropyrimidines provides a powerful platform for the synthesis of diverse chemical libraries for drug discovery.[19][20] A thorough understanding of the underlying electronic principles and the judicious application of reaction conditions and catalyst control empower medicinal chemists to strategically functionalize the pyrimidine core. This, in turn, facilitates the exploration of structure-activity relationships and the optimization of lead compounds, ultimately accelerating the development of novel and effective therapeutics. The ability to selectively introduce substituents at either the C2 or C4 position is not merely a synthetic convenience but a critical enabler of innovation in modern drug design.[7][21]

References

- Vertex AI Search. (n.d.). Applications of 5-Amino-4,6-dichloropyrimidine in Drug Discovery.

- Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.

- WuXi AppTec. (n.d.). What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds? - FAQ.

- ACS Publications. (n.d.). Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase.

- PubMed. (2010). Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors.

- SpringerLink. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.

- Digital Commons @ University of Rhode Island. (n.d.). Synthesis of 2,4-Disubstituted Pyrimidines and Quinazolines to Inhibit Oncostatin M.

- Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2,4-Dichloropyrimidine: Comprehensive Overview and Applications.

- PubMed Central. (n.d.). Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase.

- The Critical Role of 2,4-Dichloropyrimidine in Modern Drug Synthesis. (n.d.).

- ResearchGate. (n.d.). Synthesis of 2,4-disubstituted pyrimidine derivatives.

- Cresset Group. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

- American Chemical Society. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.

- Cresset Group. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

- PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.

- BenchChem. (2025). Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center.

- PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.

- ACS Publications. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.

- Studylib. (n.d.). 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry.

- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.

- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.

- ResearchGate. (2025). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.

- BenchChem. (2025). Application Notes and Protocols: 4,6-Diethoxypyrimidine in Pharmaceutical Synthesis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of 2,4-Disubstituted Pyrimidines and Quinazolines to Inhibit Oncostatin M - ProQuest [proquest.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. wuxibiology.com [wuxibiology.com]

- 11. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 15. Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Synthesis of 2,4-Dichloro-5-methylquinazoline: Starting Materials and Core Methodologies

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous bioactive compounds, including approved pharmaceuticals. Its versatile structure allows for substitution at various positions, enabling the fine-tuning of pharmacological and physicochemical properties. The title compound, 2,4-dichloro-5-methylquinazoline, is a key intermediate, providing two reactive chlorine atoms that can be selectively displaced by a variety of nucleophiles to build a library of complex molecules. This guide offers a detailed exploration of the primary synthetic routes to this valuable building block, focusing on the selection of starting materials and the critical chemical transformations involved. We will delve into the mechanistic underpinnings of these reactions, providing field-proven insights and detailed protocols for researchers in drug development and organic synthesis.

Strategic Overview: Converging on a Key Intermediate

The synthesis of this compound predominantly proceeds through a common intermediate: 5-methylquinazoline-2,4(1H,3H)-dione . The strategic choice of starting material dictates the initial cyclization method to form this crucial dione. Two primary and economically viable starting materials are considered: 2-amino-6-methylbenzoic acid and 2-amino-6-methylbenzonitrile . This guide will dissect both pathways, from the synthesis of the starting materials to the final chlorination step.

Part 1: Synthesis from 2-Amino-6-methylbenzoic Acid

This classical approach leverages the inherent reactivity of the anthranilic acid moiety. The amino group and the carboxylic acid provide the necessary functionalities for the construction of the pyrimidine ring of the quinazolinedione.

Starting Material: 2-Amino-6-methylbenzoic Acid

2-Amino-6-methylbenzoic acid (also known as 6-methylanthranilic acid) is a commercially available reagent. For laboratory-scale synthesis, it is typically prepared by the reduction of the corresponding nitro compound, 2-methyl-6-nitrobenzoic acid.

Protocol 1: Synthesis of 2-Amino-6-methylbenzoic Acid

-

To a solution of 2-methyl-6-nitrobenzoic acid (1.0 eq) in methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

The reaction mixture is stirred under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the mixture is filtered through a pad of Celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield 2-amino-6-methylbenzoic acid, which can be used in the next step, often without further purification.

Cyclization to 5-Methylquinazoline-2,4(1H,3H)-dione

The formation of the quinazolinedione ring from 2-amino-6-methylbenzoic acid requires a C1 synthon that will ultimately form the two carbonyl groups. Common reagents for this transformation include urea, potassium cyanate, and phosgene or its safer equivalents.

Causality of Reagent Choice:

-

Urea: Upon heating, urea decomposes to isocyanic acid (HNCO) and ammonia. The isocyanic acid is the reactive species that acylates the amino group of the anthranilic acid, followed by intramolecular cyclization. This is a cost-effective and straightforward method.

-

Potassium Cyanate (KOCN): In an acidic aqueous solution, KOCN also generates isocyanic acid, leading to the same intermediate as the urea method. A patented procedure for the synthesis of the unsubstituted quinazoline-2,4-dione utilizes KOCN in a basic aqueous solution, followed by acidification to induce cyclization and precipitation.[1]

-

Di-tert-butyl dicarbonate ((Boc)₂O) and DMAP: A more modern and high-yielding approach involves the reaction of the corresponding 2-aminobenzamide with (Boc)₂O in the presence of 4-dimethylaminopyridine (DMAP).[2] This method proceeds through an in situ generated isocyanate intermediate.

Protocol 2: Synthesis of 5-Methylquinazoline-2,4(1H,3H)-dione (Urea Method)

-

Thoroughly mix 2-amino-6-methylbenzoic acid (1.0 eq) and urea (2.0-3.0 eq) in a round-bottom flask.

-

Heat the mixture in an oil bath at 180-190 °C. The mixture will melt, and ammonia gas will evolve.

-

Maintain the temperature for 2-3 hours or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature. The solidified mass is then triturated with a hot aqueous solution of sodium hydroxide to dissolve the product.

-

Filter the hot solution to remove any insoluble impurities.

-

Cool the filtrate and acidify with a strong acid (e.g., concentrated HCl) to a pH of 2-3.

-

The product, 5-methylquinazoline-2,4(1H,3H)-dione, will precipitate as a solid.

-

Collect the solid by filtration, wash with water, and dry under vacuum. This method typically affords the product in good yield and purity.[2]

Part 2: Synthesis from 2-Amino-6-methylbenzonitrile

This alternative route utilizes the reactivity of the nitrile group. This approach can be advantageous as it sometimes allows for a one-pot synthesis directly to the final chlorinated product, bypassing the isolation of the dione intermediate.

Starting Material: 2-Amino-6-methylbenzonitrile

2-Amino-6-methylbenzonitrile is also a commercially available compound. Its synthesis often starts from 2-methyl-6-nitroaniline, which undergoes a Sandmeyer reaction (diazotization followed by cyanation).

Cyclization and Chlorination

The conversion of 2-amino-6-methylbenzonitrile to this compound involves a cyclization-chlorination sequence. Reagents like phosgene, diphosgene, or triphosgene can act as both the C1 source for the carbonyl groups and, under the right conditions, as a chlorinating agent.

Causality of Reagent Choice:

-

Phosgene/Diphosgene/Triphosgene: These reagents react with the amino group to form an isocyanate or a carbamoyl chloride intermediate. Subsequent intramolecular cyclization involving the nitrile group, followed by tautomerization and further reaction with the phosgene equivalent, leads to the formation of the dichloroquinazoline structure. A key advantage is the potential for a one-pot reaction.[3] Triphosgene is a solid and is often preferred for its comparative safety in handling over gaseous phosgene.[4]

-

Carbon Dioxide (CO₂): In the presence of a suitable catalyst, CO₂ can be used as a green and safe C1 source to convert aminobenzonitriles to quinazolinediones.[5] This method, however, requires a separate chlorination step.

Protocol 3: One-Pot Synthesis of this compound (Representative Procedure)

-

Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel due to the potential formation of phosgene.

-

To a solution of 2-amino-6-methylbenzonitrile (1.0 eq) in a high-boiling inert solvent (e.g., chlorobenzene), add triphosgene (approx. 0.7-1.0 eq).

-

The reaction mixture is heated to reflux (e.g., 120-130 °C) for several hours. The reaction progress should be carefully monitored (e.g., by GC-MS or LC-MS).

-

During the reaction, HCl gas is evolved, which should be neutralized with a scrubber.

-

Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure to remove the solvent.

-

The crude product is then purified, typically by recrystallization or column chromatography, to yield this compound.

Part 3: The Chlorination of 5-Methylquinazoline-2,4(1H,3H)-dione

This is the final and critical step in the two-step synthesis starting from the benzoic acid derivative. The conversion of the stable dione to the reactive dichloro-product is a powerful transformation.

Reagents and Mechanism

The most common and effective reagent for this chlorination is phosphorus oxychloride (POCl₃) .[1] The reaction can be run neat in excess POCl₃, which also acts as the solvent, or in the presence of a high-boiling inert solvent. The addition of a tertiary amine base (like N,N-diisopropylethylamine) or phosphorus pentachloride (PCl₅) can accelerate the reaction.

The mechanism is a two-stage process:[6]

-

Phosphorylation: The tautomeric hydroxyl groups of the quinazolinedione (or the enolizable keto groups) are phosphorylated by POCl₃. This occurs readily at lower temperatures and is often base-mediated. This converts the hydroxyl groups into excellent leaving groups.

-

Nucleophilic Substitution: The chloride ions present in the reaction mixture (from POCl₃) then act as nucleophiles, displacing the phosphate esters to form the C-Cl bonds. This step typically requires heating to drive the reaction to completion.

Protocol 4: Chlorination of 5-Methylquinazoline-2,4(1H,3H)-dione

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl fumes), place 5-methylquinazoline-2,4(1H,3H)-dione (1.0 eq).

-

Add an excess of phosphorus oxychloride (POCl₃, 5-10 eq) to the flask.

-

Optionally, add a catalytic amount of N,N-dimethylformamide (DMF) or a stoichiometric amount of a tertiary amine base (e.g., N,N-diisopropylethylamine, 1.1 eq).

-

Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution in a fume hood.

-

The product will precipitate as a solid. Stir the mixture until all the ice has melted.

-

Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry under vacuum.

-

The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., hexane or ethanol).

Data Summary

The following table summarizes the key transformations and typical yields for the synthesis of this compound.

| Step | Starting Material | Product | Key Reagents | Typical Yield | Reference |

| 1a | 2-Methyl-6-nitrobenzoic Acid | 2-Amino-6-methylbenzoic Acid | H₂, Pd/C | >90% | General knowledge |

| 2a | 2-Aminobenzamide derivative | 5-Methylquinazoline-2,4(1H,3H)-dione | (Boc)₂O, DMAP | ~86% | [2] |

| 2b | 2-Amino-6-methylbenzoic Acid | 5-Methylquinazoline-2,4(1H,3H)-dione | Urea, heat | Good | General knowledge |

| 3 | 5-Methylquinazoline-2,4(1H,3H)-dione | This compound | POCl₃, heat | >85% | [1] |

| Alt. | 2-Amino-6-methylbenzonitrile | 2,4-Dichloroquinazoline | Diphosgene | ~85% | [3] |

Conclusion and Field Insights

The synthesis of this compound is a well-established process with multiple viable routes. The choice between the 2-amino-6-methylbenzoic acid pathway and the 2-amino-6-methylbenzonitrile pathway often depends on the cost and availability of the starting materials, as well as considerations of scale and safety.

-

For laboratory-scale synthesis, the two-step route from 2-amino-6-methylbenzoic acid via the isolated dione is often preferred. It is robust, high-yielding, and avoids the use of highly toxic phosgene derivatives in a one-pot setting. The intermediate dione is typically a stable, crystalline solid that is easily purified.

-

For industrial-scale production, a one-pot process from 2-amino-6-methylbenzonitrile might be more economically attractive due to process intensification, despite the need for specialized equipment to handle reagents like triphosgene and the evolved HCl.

The final chlorination with POCl₃ is a critical step where anhydrous conditions are paramount to achieving high yields and purity. The presence of water can consume the POCl₃ and lead to the formation of unwanted byproducts. Careful control over the reaction temperature and a cautious work-up procedure are essential for a successful outcome. This guide provides the foundational knowledge and practical protocols for researchers to confidently synthesize this important chemical intermediate.

References

-

Wang, L., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9373–9379. [Link][2]

-

Li, J. (2009). Preparation of 2,4-dichloroquinazoline. Chinese Patent CN101475537A. [1]

-

Zhejiang University of Technology. (2012). Synthetic method of 2,4-dichloroquinazoline derivative. Chinese Patent CN102584721A. [3]

-

Ghorbani-Choghamarani, A., & Shiri, L. (2020). A decade review of triphosgene and its applications in organic reactions. RSC Advances, 10(49), 29279-29323. [Link][4]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

-

Al-Obaid, A. M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(12), 3845. [Link][5][7][8][9]

-

McCormick, J. E., & McElhinney, R. S. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. [Link][6]

-

Sahu, J. K., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. The Open Medicinal Chemistry Journal, 14, 107-121. [Link][10][11]

-

ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link][2]

-

An, J., et al. (2017). Synthesis of quinazoline-2,4(1H,3H)-dione from carbon dioxide and 2-aminobenzonitrile using mesoporous smectites incorporating alkali hydroxide. Catalysis Science & Technology, 7(1), 188-196. [Link][5]

Sources

- 1. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation of Quinoline-2,4-dione Functionalized 1,2,3-Triazol-4-ylmethanols, 1,2,3-Triazole-4-carbaldehydes and 1,2,3-Triazole-4-carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 11. scispace.com [scispace.com]

Quinazoline-Based Compounds: A Technical Guide to Unlocking Novel Therapeutic Targets

Abstract

The quinazoline scaffold is a privileged heterocyclic structure that has become a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1][2] Its versatile chemical nature allows for structural modifications that can be fine-tuned to interact with a multitude of biological targets with high affinity and selectivity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key therapeutic targets of quinazoline-based compounds. We will delve into the molecular mechanisms of action, structure-activity relationships, and the critical experimental workflows for evaluating these promising therapeutic agents. This guide is designed to serve as a foundational resource to accelerate the discovery and development of the next generation of quinazoline-based drugs.

The Quinazoline Scaffold: A Privileged Structure in Drug Discovery

The quinazoline core, a fusion of a benzene ring and a pyrimidine ring, provides a rigid and planar framework that is amenable to diverse chemical substitutions.[3] This structural versatility has allowed for the creation of a vast library of derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[4][5] However, it is in the realm of oncology that quinazoline-based compounds have made their most profound impact.[1][6] Several FDA-approved drugs, such as gefitinib, erlotinib, and afatinib, have revolutionized the treatment of specific cancers by targeting the molecular drivers of the disease.[7][8]